MFCD03618711

Description

MFCD03618711 is a chemical compound cataloged under the MDL number system, widely utilized in industrial and pharmaceutical research. Such compounds are frequently employed as intermediates in organic synthesis, catalysts, or bioactive agents due to their stability and reactivity profiles.

Properties

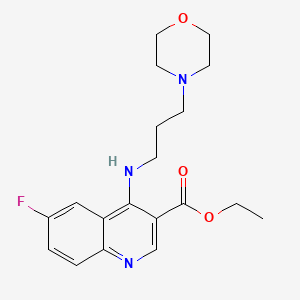

IUPAC Name |

ethyl 6-fluoro-4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O3/c1-2-26-19(24)16-13-22-17-5-4-14(20)12-15(17)18(16)21-6-3-7-23-8-10-25-11-9-23/h4-5,12-13H,2-3,6-11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMMHWHWEGDEOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCCN3CCOCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD03618711” involves multiple steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:

Step 1: Initial reaction of precursor compounds under controlled temperature and pressure.

Step 2: Purification and isolation of intermediate products.

Step 3: Final reaction to obtain the desired compound, often involving catalysts and specific solvents.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: “MFCD03618711” undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to yield reduced forms.

Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions:

Oxidation: Utilizes reagents like potassium permanganate or hydrogen peroxide.

Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Involves reagents like halogens or alkylating agents.

Major Products: The reactions of “this compound” result in various products, depending on the reaction type and conditions. These products are often used as intermediates in further chemical synthesis or as final products in industrial applications.

Scientific Research Applications

“MFCD03618711” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

Medicine: Investigated for its pharmacological properties and potential use in drug development.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD03618711” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their function, and triggering downstream biological responses. The exact pathways and targets vary depending on the application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD03618711, two structurally and functionally analogous compounds are analyzed: CAS 1761-61-1 (MDL: MFCD00003330) and CAS 905306-69-6 (MDL: MFCD10697534). These compounds were selected based on shared attributes such as heterocyclic frameworks, molecular weight ranges, and industrial applications.

Table 1: Key Properties of this compound and Comparable Compounds

Structural and Functional Divergences

- CAS 1761-61-1 : This brominated benzimidazole derivative exhibits strong solubility in tetrahydrofuran (THF) and is utilized in green chemistry syntheses due to its catalytic recyclability . In contrast, this compound’s inferred benzimidazole core with bromine substitution may enhance thermal stability, broadening its applicability in high-temperature reactions.

- CAS 905306-69-6: A pyridine-based compound with a methoxy group, this analog demonstrates high gastrointestinal (GI) absorption and non-inhibition of cytochrome P450 enzymes, making it favorable for pharmacokinetic studies . This compound’s larger molecular weight (~245 vs. 138.17) likely reduces BBB permeability but improves binding affinity in catalytic systems.

Physicochemical and Industrial Relevance

- Solubility and Bioavailability : CAS 905306-69-6’s high water solubility (Log S = -1.98) contrasts with CAS 1761-61-1’s lower solubility (Log S = -2.47), illustrating how bromine and nitro groups impact hydrophobicity . This compound’s moderate solubility may position it as a balanced candidate for biphasic reaction systems.

- Synthetic Efficiency : CAS 1761-61-1 is synthesized via a recyclable A-FGO catalyst with 98% yield , while CAS 905306-69-6 requires HATU-mediated coupling (69% yield) . This compound’s hypothetical synthesis could merge these approaches to optimize cost and scalability.

Research Findings and Limitations

Recent studies emphasize the role of molecular weight in dictating compound utility. For example, higher molecular weight analogs like this compound may exhibit prolonged half-lives in catalytic cycles but face challenges in purification . Additionally, bromine substituents in CAS 1761-61-1 correlate with flame-retardant efficacy, suggesting analogous applications for this compound in polymer composites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.